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Compound of Interest

Compound Name:
Ingenol-5,20-acetonide-3-O-

angelate

Cat. No.: B10862229 Get Quote

A technical guide for researchers on the mass spectrometric characterization of Ingenol-5,20-
acetonide-3-O-angelate and its comparison with related Protein Kinase C activating

compounds, Ingenol Mebutate and Prostratin.

This guide provides a comparative overview of the mass spectrometry data for Ingenol-5,20-
acetonide-3-O-angelate, a derivative of the potent Protein Kinase C (PKC) activator ingenol.

For contextual and comparative purposes, this guide also includes data for two key

alternatives: Ingenol Mebutate (Ingenol-3-angelate), a closely related ingenol ester and an

approved drug for actinic keratosis, and Prostratin, a non-tumor-promoting phorbol ester with a

similar PKC-activating mechanism.[1][2] Understanding the mass spectrometric behavior of

these compounds is crucial for their identification, characterization, and quantification in

complex biological and pharmaceutical matrices.

Quantitative Mass Spectrometry Data
The following table summarizes the key mass spectrometric properties of Ingenol-5,20-
acetonide-3-O-angelate and its comparators. The data for Ingenol-5,20-acetonide-3-O-
angelate is predicted based on its chemical structure and known fragmentation patterns of the

ingenol core, while the data for Ingenol Mebutate and Prostratin are derived from publicly

available databases and scientific literature.[3][4]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b10862229?utm_src=pdf-interest
https://www.benchchem.com/product/b10862229?utm_src=pdf-body
https://www.benchchem.com/product/b10862229?utm_src=pdf-body
https://www.benchchem.com/product/b10862229?utm_src=pdf-body
https://www.benchchem.com/product/b10862229?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/25963564/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4257954/
https://www.benchchem.com/product/b10862229?utm_src=pdf-body
https://www.benchchem.com/product/b10862229?utm_src=pdf-body
https://www.benchchem.com/product/b10862229?utm_src=pdf-body
https://www.benchchem.com/product/b10862229?utm_src=pdf-body
https://www.researchgate.net/figure/Product-ion-spectra-of-ingenol-metabolites-in-rat_fig3_356487997
https://www.mzcloud.org/compound/reference/6129
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10862229?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Feature
Ingenol-5,20-
acetonide-3-O-
angelate

Ingenol Mebutate
(Ingenol-3-
angelate)

Prostratin (12-
Deoxyphorbol-13-
acetate)

Molecular Formula C₂₈H₃₈O₆[5] C₂₅H₃₄O₆[6] C₂₂H₃₀O₆

Molecular Weight 470.6 g/mol [5] 430.5 g/mol [6] 390.5 g/mol

Monoisotopic Mass 470.2668 Da[5] 430.2355 Da[6] 390.2042 Da

Predicted [M+H]⁺ 471.2741 431.2428 391.2115

Predicted [M+Na]⁺ 493.2560 453.2248 413.1935

Key Fragmentation

Ions

(Predicted/Observed)

* m/z 387 [M+H -

C₅H₈O₂]⁺ (Loss of

angelate group)

* m/z 347 [M+H -

H₂O]⁺

* m/z 331 [M+H -

C₂H₄O₂]⁺ (Loss of

acetate group)

* m/z 329 [M+H -

C₅H₈O₂ - C₃H₆O]⁺

(Loss of angelate and

acetone)

* m/z 329 [M+H -

2H₂O]⁺

* m/z 313 [M+H -

C₂H₄O₂ - H₂O]⁺

* m/z 311 [M+H -

C₅H₈O₂ - C₃H₆O -

H₂O]⁺

* m/z 311 [M+H -

3H₂O]⁺

* m/z 295 [M+H -

C₂H₄O₂ - 2H₂O]⁺

Experimental Protocols
The data presented in this guide can be obtained using Ultra-High-Performance Liquid

Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q/TOF-

MS).[7][8] This technique offers high resolution and mass accuracy, which are essential for the

structural elucidation of complex molecules like ingenol derivatives.

Sample Preparation
Standard Preparation: Prepare stock solutions of Ingenol-5,20-acetonide-3-O-angelate,

Ingenol Mebutate, and Prostratin in a suitable organic solvent such as methanol or

acetonitrile at a concentration of 1 mg/mL.
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Working Solutions: Prepare serial dilutions of the stock solutions in the mobile phase to

generate a calibration curve for quantitative analysis.

Matrix Samples (e.g., plasma, tissue extracts): Perform a protein precipitation or solid-phase

extraction to remove interfering substances. A typical protein precipitation protocol involves

adding three volumes of ice-cold acetonitrile to one volume of the sample, vortexing, and

centrifuging to pellet the precipitated proteins. The supernatant can then be directly injected

or further purified.

UPLC-Q/TOF-MS Analysis
UPLC System: A high-pressure gradient UPLC system.

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm) is suitable for the

separation of these compounds.

Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with

0.1% formic acid (Solvent B).

Gradient Program: A typical gradient would start at 30% B, increase to 95% B over 10

minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.

Flow Rate: 0.3 mL/min.

Column Temperature: 40 °C.

Injection Volume: 2-5 µL.

Mass Spectrometer: A Quadrupole Time-of-Flight (Q-TOF) mass spectrometer equipped with

an electrospray ionization (ESI) source.

Ionization Mode: Positive ion mode is generally preferred for these compounds.

Capillary Voltage: 3.5 kV.

Sampling Cone Voltage: 30 V.

Source Temperature: 120 °C.
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Desolvation Temperature: 350 °C.

Desolvation Gas Flow: 800 L/hr.

Acquisition Mode: Data-dependent acquisition (DDA) or data-independent acquisition (DIA)

can be used. In DDA mode, a full MS scan is followed by MS/MS scans of the most

abundant precursor ions.

Collision Energy: A ramp of collision energies (e.g., 10-40 eV) should be used to obtain

comprehensive fragmentation data.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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